3'-Deoxyuridine Exhibits Weak but Measurable Antiviral Activity Against BVDV, Distinct from More Potent 2'-Deoxy Analogs
In a study evaluating 42 nucleosides, 3'-deoxyuridine (3'-dU) was found to inhibit bovine viral diarrhea virus (BVDV) production by 1 log10 at a concentration of 37.2 μM [1]. This antiviral effect was the initial finding that prompted the synthesis of additional β-D and β-L analogues. In contrast, the parent compound, uridine, shows no such antiviral activity at comparable concentrations, highlighting that the 3'-deoxy modification confers a specific antiviral property absent in the natural nucleoside. Furthermore, this activity is significantly weaker than the potent anti-herpetic effects seen with 5-substituted 2'-deoxyuridines like idoxuridine (MIC50 0.07-10 μg/mL) [2], positioning 3'-dU as a more specialized, moderate-activity tool for studying pestivirus replication.
| Evidence Dimension | Antiviral activity (BVDV inhibition) |
|---|---|
| Target Compound Data | 1 log10 reduction at 37.2 μM |
| Comparator Or Baseline | Uridine (no reported activity); Idoxuridine (5-iodo-2'-deoxyuridine) MIC50 ~0.07-10 μg/mL against HSV-1 |
| Quantified Difference | 3'-dU is less potent than 5-substituted 2'-deoxyuridines against other viruses but demonstrates activity against BVDV where uridine does not. |
| Conditions | Bovine viral diarrhea virus (BVDV) production in cell culture. |
Why This Matters
This data provides a quantitative basis for selecting 3'-deoxyuridine over uridine for pestivirus research, while also clarifying its moderate potency relative to high-affinity anti-herpetic 2'-deoxyuridine analogs.
- [1] Hollecker, L., Choo, H., Chong, Y., Chu, C. K., Lostia, S., McBrayer, T. R., ... & Schinazi, R. F. (2004). Synthesis of β-Enantiomers of N4-Hydroxy-3′-Deoxy-Pyrimidine Nucleosides and Their Evaluation against Bovine Viral Diarrhoea Virus and Hepatitis C Virus in Cell Culture. Antiviral Chemistry and Chemotherapy, 15(1), 43-55. View Source
- [2] De Clercq, E., et al. (1986). Synthesis and antitumor and antiviral properties of 5-halo- and 5-(trifluoromethyl)-2'-deoxyuridine 3',5'-cyclic monophosphates and neutral triesters. Journal of Medicinal Chemistry, 29(7), 1243-1249. View Source
